(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Overview
Description
“(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” is a specialty product used for proteomics research . The molecular formula is C17H17NO2, and the molecular weight is 267.32 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular formula is C17H17NO2, and it has a molecular weight of 267.32 . More specific properties like boiling point, melting point, and density are not provided in the current resources .Scientific Research Applications
Crystal Structure and Molecular Interactions
(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one and related compounds exhibit complex molecular interactions and crystal packing, revealing interactions such as N⋯π, O⋯π, and hydrogen bonding, which are crucial for understanding their structural properties and potential applications in material science. These interactions contribute to their unique crystal structures and may influence their physical properties and functionality in various applications, including organic electronics and photonics (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Antioxidant Activity
The antioxidant activity of compounds structurally related to this compound has been studied, indicating that these compounds, especially those with hydroxyl substitutions, can exhibit significant antioxidant properties. This suggests potential applications in developing novel antioxidants for pharmaceutical or nutraceutical uses (Chiara Sulpizio, A. Roller, G. Giester, A. Rompel, 2016).
Nonlinear Optical Properties
Research on derivatives of this compound has explored their nonlinear optical properties using techniques such as the Z-scan technique and density functional theory (DFT) method. These studies suggest potential applications in optical limiting, laser protection, and the development of new materials for photonic devices (Elizabeth Mathew, Vinutha V. Salian, I. Joe, B. Narayana, 2019).
Antiviral Potential Against SARS-CoV-2
An in silico study investigated the potential interactions of 4′-acetamidechalcones, structurally similar to this compound, with protein targets in SARS-CoV-2. These findings provide a foundation for future research into the development of new antiviral agents, suggesting that chalcone derivatives could inhibit virus interaction with host cells and interfere with viral replication (Francisco Wagner Q. Almeida-Neto et al., 2020).
Photophysical Properties
Studies on chalcone derivatives, including those similar to this compound, have focused on their photophysical properties, investigating how solvent polarity affects absorption and fluorescence. These properties are essential for applications in organic electronics, sensors, and fluorescent probes, indicating that the solvatochromic effects and intramolecular charge transfer (ICT) interactions play a significant role in their photophysical behavior (Rekha Kumari, A. Varghese, Louis George, Y. Sudhakar, 2017).
Mechanism of Action
Future Directions
The future directions for research on “(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” are not specified in the available resources. Given its use in proteomics research , it may have potential applications in studying protein structure and function, but this would require further investigation.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2,18H2,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSMZXSPNWGLF-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200583 | |
Record name | (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807642-53-1 | |
Record name | (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=807642-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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